
6,9,12-Octadecatrienoic acid, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,9,12-Octadecatrienoic acid, methyl ester, also known as methyl γ-linolenate, is a fatty acid methyl ester derived from γ-linolenic acid. It is a polyunsaturated fatty acid with three double bonds located at the 6th, 9th, and 12th carbon atoms. This compound is commonly found in plant oils and is known for its potential health benefits and applications in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
6,9,12-Octadecatrienoic acid, methyl ester can be synthesized through the esterification of γ-linolenic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester form .
Industrial Production Methods
In industrial settings, the production of this compound often involves the extraction of γ-linolenic acid from plant sources, followed by its esterification. The process may include steps such as solvent extraction, purification, and distillation to obtain the desired purity and concentration of the methyl ester .
化学反应分析
Types of Reactions
6,9,12-Octadecatrienoic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Hydroperoxides, epoxides
Reduction: Saturated fatty acid methyl ester
Substitution: Various substituted esters depending on the nucleophile used
科学研究应用
6,9,12-Octadecatrienoic acid, methyl ester has a wide range of applications in scientific research:
作用机制
The mechanism of action of 6,9,12-Octadecatrienoic acid, methyl ester involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also modulate the production of eicosanoids, which are signaling molecules involved in inflammation and immune responses. The compound’s antioxidant properties help protect cells from oxidative damage .
相似化合物的比较
6,9,12-Octadecatrienoic acid, methyl ester is similar to other fatty acid methyl esters, such as:
Methyl α-linolenate: Differing in the position of double bonds (9,12,15) compared to 6,9,12 in γ-linolenate.
Methyl linoleate: Contains two double bonds (9,12) and is less unsaturated than this compound.
Methyl oleate: Contains a single double bond (9) and is a monounsaturated fatty acid.
The uniqueness of this compound lies in its specific arrangement of double bonds, which imparts distinct biological and chemical properties compared to other similar compounds .
属性
CAS 编号 |
132029-21-1 |
|---|---|
分子式 |
C19H32O2 |
分子量 |
292.5 g/mol |
IUPAC 名称 |
methyl (6E,9E,12E)-octadeca-6,9,12-trienoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11,13-14H,3-6,9,12,15-18H2,1-2H3/b8-7+,11-10+,14-13+ |
InChI 键 |
JFRWATCOFCPIBM-SPOHZTNBSA-N |
手性 SMILES |
CCCCC/C=C/C/C=C/C/C=C/CCCCC(=O)OC |
规范 SMILES |
CCCCCC=CCC=CCC=CCCCCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


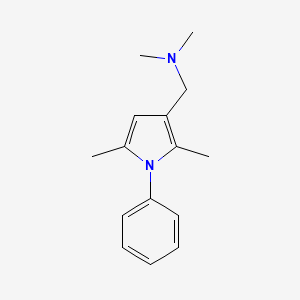

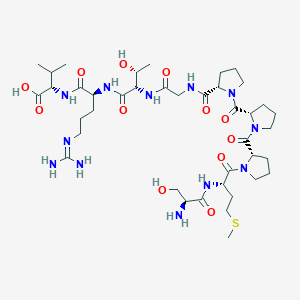

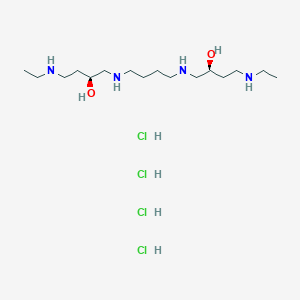
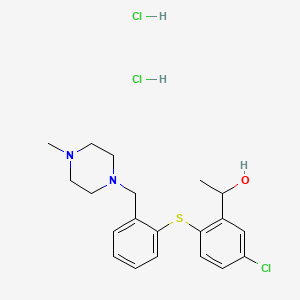
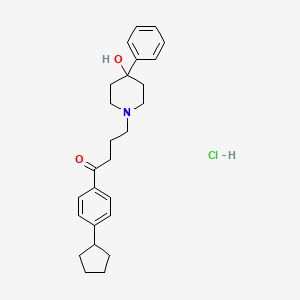
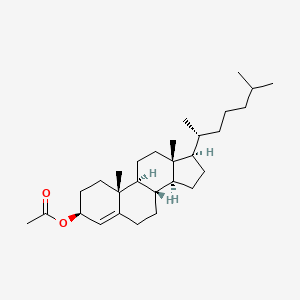
![3-[4-(5-chloro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-ol;oxalic acid](/img/structure/B12783170.png)
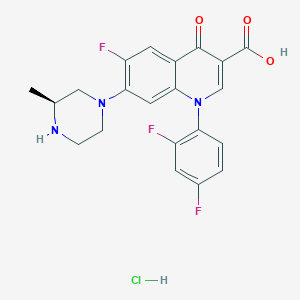
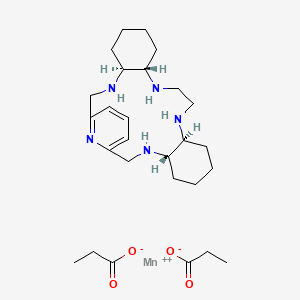
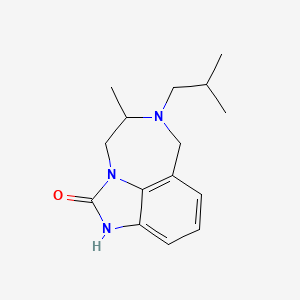

![[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate](/img/structure/B12783200.png)
